N-(2-fluorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with fluorophenyl, trimethoxy, and pyridinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield the benzamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-fluorobenzyl chloride is reacted with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate conditions, often involving a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-DIFLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(2-CHLOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds
Properties
Molecular Formula |
C22H21FN2O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O4/c1-27-18-12-16(13-19(28-2)21(18)29-3)22(26)25(20-10-6-7-11-24-20)14-15-8-4-5-9-17(15)23/h4-13H,14H2,1-3H3 |
InChI Key |
BVYBIABSJGGVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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